molecular formula C10H18O3 B14422145 (9S)-9-Hydroxydec-2-enoic acid CAS No. 83944-98-3

(9S)-9-Hydroxydec-2-enoic acid

Cat. No.: B14422145
CAS No.: 83944-98-3
M. Wt: 186.25 g/mol
InChI Key: DZBLNYYGAKHAOJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9S)-9-Hydroxydec-2-enoic acid is an organic compound that belongs to the class of hydroxy fatty acids It is characterized by the presence of a hydroxyl group (-OH) attached to the ninth carbon of a decenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S)-9-Hydroxydec-2-enoic acid can be achieved through several methods. One common approach involves the hydrolysis of corresponding esters or the reduction of keto acids. The reaction conditions typically include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) for reduction reactions. Another method involves the use of Grignard reagents, where the corresponding alkyl halide is reacted with magnesium in the presence of an ether solvent to form the Grignard reagent, which is then reacted with a suitable carbonyl compound to yield the desired hydroxy acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents. Additionally, biotechnological methods involving microbial fermentation are being explored for the sustainable production of this compound .

Chemical Reactions Analysis

Types of Reactions

(9S)-9-Hydroxydec-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 9-ketodec-2-enoic acid.

    Reduction: The double bond in the decenoic acid chain can be reduced to form the corresponding saturated hydroxy acid.

    Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(9S)-9-Hydroxydec-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (9S)-9-Hydroxydec-2-enoic acid involves its interaction with specific molecular targets and pathways. It is known to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. The binding of this compound to PPARs activates these receptors, leading to the modulation of gene expression and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9S)-9-Hydroxydec-2-enoic acid is unique due to its specific hydroxylation and unsaturation pattern, which imparts distinct chemical and biological properties. Its shorter carbon chain compared to similar compounds makes it more soluble in water, which can be advantageous in certain applications .

Properties

83944-98-3

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

(9S)-9-hydroxydec-2-enoic acid

InChI

InChI=1S/C10H18O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8-9,11H,2-5,7H2,1H3,(H,12,13)/t9-/m0/s1

InChI Key

DZBLNYYGAKHAOJ-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CCCCCC=CC(=O)O)O

Canonical SMILES

CC(CCCCCC=CC(=O)O)O

Origin of Product

United States

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